7-fluoro-1H-pyrrolo[2,3-c]pyridine-2-carbaldehyde
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Overview
Description
7-fluoro-1H-pyrrolo[2,3-c]pyridine-2-carbaldehyde is a heterocyclic compound that features a pyridine ring fused to a pyrrole ring, with a fluorine atom at the 7th position and an aldehyde group at the 2nd position. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-fluoro-1H-pyrrolo[2,3-c]pyridine-2-carbaldehyde typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 7-fluoro-1H-pyrrolo[2,3-c]pyridine.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
7-fluoro-1H-pyrrolo[2,3-c]pyridine-2-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, acidic or basic conditions.
Reduction: NaBH4, LiAlH4, typically in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols, often in polar aprotic solvents like DMSO or DMF.
Major Products
Oxidation: 7-fluoro-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid.
Reduction: 7-fluoro-1H-pyrrolo[2,3-c]pyridine-2-methanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
7-fluoro-1H-pyrrolo[2,3-c]pyridine-2-carbaldehyde has several applications in scientific research:
Medicinal Chemistry: It serves as a key intermediate in the synthesis of potential therapeutic agents, particularly those targeting cancer and other diseases.
Biological Studies: The compound is used in the development of inhibitors for specific enzymes or receptors, aiding in the study of biological pathways and disease mechanisms.
Chemical Biology: It is employed in the design of chemical probes for investigating cellular processes and protein functions.
Industrial Applications: The compound’s derivatives are explored for their potential use in agrochemicals and materials science.
Mechanism of Action
The mechanism of action of 7-fluoro-1H-pyrrolo[2,3-c]pyridine-2-carbaldehyde and its derivatives often involves the inhibition of specific enzymes or receptors. For example, derivatives of this compound have been shown to inhibit fibroblast growth factor receptors (FGFRs), which play a crucial role in cell proliferation, differentiation, and angiogenesis . By binding to the active site of FGFRs, these compounds can block the signaling pathways involved in tumor growth and metastasis .
Comparison with Similar Compounds
Similar Compounds
5-fluoro-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde: Similar structure with a fluorine atom at the 5th position and an aldehyde group at the 3rd position.
7-azaindole: A related compound with a nitrogen atom replacing the carbon at the 7th position.
Uniqueness
7-fluoro-1H-pyrrolo[2,3-c]pyridine-2-carbaldehyde is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. These properties influence its reactivity and biological activity, making it a valuable scaffold for drug discovery and development .
Properties
Molecular Formula |
C8H5FN2O |
---|---|
Molecular Weight |
164.14 g/mol |
IUPAC Name |
7-fluoro-1H-pyrrolo[2,3-c]pyridine-2-carbaldehyde |
InChI |
InChI=1S/C8H5FN2O/c9-8-7-5(1-2-10-8)3-6(4-12)11-7/h1-4,11H |
InChI Key |
GSPQWOCOFCZMNE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C(C2=C1C=C(N2)C=O)F |
Origin of Product |
United States |
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